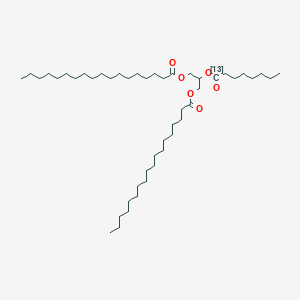

1,3-Distearyl-2-octanoylglycerol

Description

Properties

IUPAC Name |

(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIALNPQYBSCH-RBMVYKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923644 | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121043-30-9 | |

| Record name | 1,3-Distearyl-2-octanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Metabolic Processing of 1,3 Distearyl 2 Octanoylglycerol

Substrate Specificity and Hydrolysis Kinetics by Lipolytic Enzymes

The digestion of triacylglycerols is primarily initiated by pancreatic lipase (B570770), an enzyme that exhibits distinct positional selectivity. This selectivity, coupled with the influence of the fatty acid chain length, governs the rate and extent of hydrolysis.

Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol molecule. youtube.comnih.gov This specificity means that for 1,3-distearyl-2-octanoylglycerol, the initial products of hydrolysis are two molecules of stearic acid and one molecule of 2-octanoylglycerol. The enzyme acts at the oil-water interface of emulsified lipid droplets in the small intestine. ugr.es The process involves the release of fatty acids from the outer positions of the glycerol (B35011) backbone, leaving the fatty acid at the sn-2 position intact, at least initially. researchgate.net Most lipases involved in the digestion of triacylglycerols, including lingual, gastric, and pancreatic lipases, exhibit this preference for the sn-1 or sn-3 ester bonds. nih.gov

The sequential action of pancreatic lipase on a triacylglycerol can be summarized as follows:

Triacylglycerol → 1,2-Diacylglycerol + Fatty Acid (from sn-3 position)

Triacylglycerol → 2,3-Diacylglycerol + Fatty Acid (from sn-1 position)

1,2- or 2,3-Diacylglycerol → 2-Monoacylglycerol + Fatty Acid

This positional specificity is a key factor in the controlled breakdown of structured lipids, ensuring the release of specific fatty acids and the formation of a 2-monoacylglycerol core.

The chain length and degree of saturation of the fatty acyl groups on a triacylglycerol molecule significantly influence the activity of pancreatic lipase. core.ac.uk Research indicates that pancreatic lipase demonstrates higher activity towards triacylglycerols containing short- to medium-chain fatty acids (C2-C8). core.ac.uknih.gov This preference is attributed to several physicochemical properties, including the droplet size of the triacylglycerols and the solubility of the resulting 2-monoglycerides within mixed micelles. nih.gov

The table below illustrates the general influence of fatty acid chain length on pancreatic lipase activity.

| Fatty Acid Chain Length | Relative Pancreatic Lipase Activity |

| Short-chain (C2-C4) | High |

| Medium-chain (C6-C12) | High core.ac.uknih.gov |

| Long-chain (C14-C18) | Lower |

This table provides a generalized representation of lipase activity based on fatty acid chain length.

Adsorption of the enzyme to the lipid-water interface. ugr.es

Formation of an enzyme-substrate complex at the interface. ugr.es

Catalytic hydrolysis of the ester bond.

Release of the products (fatty acids and partial glycerides). ugr.es

For complex structured triacylglycerols, the initial hydrolysis of the first ester bond is often considered a rate-limiting step. researchgate.net In adipose tissue, hormone-sensitive lipase (HSL) is the rate-limiting enzyme in triacylglycerol hydrolysis. nih.gov Similarly, in the context of glycerolipid synthesis, glycerol-3-phosphate acyltransferase (GPAT) is considered to be the rate-limiting step. nih.gov The hydrolysis of triolein (B1671897) by pancreatic lipase shows that after 10 minutes, 75% of the released fatty acids originate from the first reaction (triglyceride to diglyceride). researchgate.net

The physical properties of the substrate, such as the melting point of the triacylglycerol and the resulting di- and monoglycerides, can also be rate-limiting. For instance, the reduced digestibility of tristearin (B179404) is partly due to the reduced digestibility of the resulting di- and monostearoylglycerols. nih.gov

Mechanisms of Acyl Migration in Partial Glycerides Derived from this compound

Following the initial hydrolysis of this compound by pancreatic lipase, the primary product is 2-octanoylglycerol. However, this 2-monoacylglycerol is not entirely stable and can undergo a process known as acyl migration. Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group of the glycerol backbone to another. researchgate.net This non-enzymatic isomerization process is a significant side reaction that can occur during the digestion of fats. researchgate.net

In the context of the hydrolysis products of this compound, the primary acyl migration event would be the conversion of 2-octanoylglycerol to 1-octanoylglycerol.

2-Octanoylglycerol ⇌ 1-Octanoylglycerol

This isomerization is influenced by several factors, including temperature and water activity. researchgate.netnih.gov An increase in temperature generally promotes the rate of acyl migration. researchgate.net The mechanism of acyl migration is a subject of ongoing research, with both non-catalyzed and lipase-catalyzed pathways being considered. researchgate.net The wandering of acyl groups in glycerol esters is a well-documented phenomenon in lipid chemistry. acs.org

The formation of 1-monoacylglycerols from 2-monoacylglycerols is thermodynamically favored. This migration can impact the subsequent metabolic fate of the fatty acid, as 1-monoacylglycerols and 2-monoacylglycerols may be absorbed and re-esterified differently.

Metabolic Fate of Hydrolysis Products

The products of the hydrolysis of this compound—stearic acid and octanoic acid (primarily as 2-octanoylglycerol)—are absorbed by the enterocytes lining the small intestine. The mechanisms of absorption differ significantly based on the chain length of the fatty acids.

Octanoate (B1194180): Medium-chain fatty acids like octanoic acid (C8) are readily absorbed from the gastrointestinal tract. physiology.org Animal and human studies have confirmed that octanoic acid is well-absorbed and rapidly oxidized. physiology.org Unlike long-chain fatty acids, medium-chain fatty acids can be absorbed directly into the portal circulation without the need for re-esterification into triacylglycerols and packaging into chylomicrons. tennessee.edu This direct pathway allows for rapid transport to the liver for metabolism. Studies have shown that increasing luminal octanoate concentrations leads to a linear increase in its absorption. researchgate.net

Stearate: Long-chain fatty acids like stearic acid (C18), along with 2-monoacylglycerols, are taken up by the enterocytes. Inside the intestinal cells, they are re-esterified back into triacylglycerols. These newly synthesized triacylglycerols are then packaged into large lipoprotein particles called chylomicrons, which are released into the lymphatic system before entering the bloodstream. tennessee.edu The absorption of stearic acid can be less efficient compared to other long-chain fatty acids, particularly when it is part of a high-melting-point triacylglycerol like tristearin. nih.gov However, in mixed diets, the absorption of stearic acid is only minimally lower than that of other fatty acids like palmitic acid. nih.gov

Oxidative Catabolism of Released Octanoic Acid and ¹³CO₂ Formation

Following the initial hydrolysis of the parent triglyceride, the resulting 2-octanoylglycerol is absorbed by the enterocytes. Inside the intestinal cells, the octanoic acid can be released and, due to its nature as a medium-chain fatty acid (MCFA), it follows a distinct metabolic route compared to long-chain fatty acids. nih.govcreative-proteomics.com Octanoic acid is rapidly absorbed and transported directly to the liver via the portal vein, bypassing the formation of chylomicrons. creative-proteomics.comnih.gov

Once in the liver, octanoic acid undergoes rapid β-oxidation within the mitochondria. creative-proteomics.comnih.gov This catabolic process breaks down the fatty acid into acetyl-CoA units. creative-proteomics.com The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where it is further oxidized to produce carbon dioxide (CO₂). nih.gov

The catabolism of octanoic acid can be traced using stable isotope labeling. medchemexpress.com When ¹³C-labeled octanoic acid is administered, its metabolic processing can be monitored by measuring the appearance of ¹³CO₂ in exhaled breath. nih.goveuropeanreview.org This technique, known as the ¹³C-octanoic acid breath test, is a non-invasive method used to assess the rate of gastric emptying and subsequent substrate oxidation. nih.govnih.govexlibrisgroup.com The appearance of ¹³CO₂ in the breath is a direct indicator of the hepatic oxidation of the absorbed octanoic acid. nih.goveuropeanreview.org However, not all of the ¹³C from the octanoic acid is exhaled as ¹³CO₂; some can be integrated into other metabolic pools like bicarbonate, bone, or urine. nih.gov

| Metabolic Stage | Process | Key Product | Final Output (from TCA Cycle) |

|---|---|---|---|

| 1 | Mitochondrial β-oxidation | Acetyl-CoA | - |

| 2 | Tricarboxylic Acid (TCA) Cycle | - | CO₂ |

Differential Catabolism of Fatty Acids based on Sn-Position in Glycerol Backbone

The stereospecific positioning of fatty acids in a triacylglycerol molecule is a critical determinant of their ultimate metabolic fate. nih.govnih.gov The fatty acids located at the sn-1 and sn-3 positions are metabolized differently from the fatty acid at the sn-2 position. researchgate.netresearchgate.net

As established, pancreatic lipase cleaves the fatty acids at the sn-1 and sn-3 positions, which for this compound are both stearic acid. nih.gov Being long-chain fatty acids (LCFAs), they are absorbed into the intestinal cells and re-assembled into new TAG structures via the slower phosphatidic acid pathway before being incorporated into chylomicrons for transport through the lymphatic system. nih.gov

In contrast, the octanoic acid at the sn-2 position is primarily absorbed as 2-octanoylglycerol. nih.govnih.gov This 2-monoacylglycerol serves as a primary backbone for the rapid resynthesis of new triglycerides within the enterocytes via the monoacylglycerol pathway. nih.gov The fatty acids used for this re-esterification can be the stearic acid released during initial digestion or other dietary fatty acids. However, the octanoic acid, once cleaved from the glycerol backbone within the enterocyte, is preferentially transported via the portal vein to the liver for rapid oxidation, as is characteristic for MCFAs. nih.govcreative-proteomics.com

Studies comparing the catabolic rates of fatty acids at different sn-positions have confirmed these differences. semanticscholar.orgnih.gov Research using ¹³C-labeled fatty acids has shown that the metabolic rate is significantly influenced by the fatty acid's position in the TAG, with the fatty acid at the sn-2 position having a distinct metabolic path from those at the sn-1 and sn-3 positions. tennessee.edunih.gov

| Fatty Acid | Sn-Position | Initial Form After Digestion | Primary Transport Route | Primary Metabolic Fate |

|---|---|---|---|---|

| Stearic Acid | sn-1 and sn-3 | Free Fatty Acid | Lymphatic System (as re-esterified TAG in chylomicrons) | Systemic circulation for energy or storage |

| Octanoic Acid | sn-2 | 2-Octanoylglycerol | Portal Vein (as free fatty acid) | Rapid hepatic β-oxidation |

Advanced Analytical Techniques for 1,3 Distearyl 2 Octanoylglycerol and Its Metabolites

Mass Spectrometry in the Characterization and Quantification of Glycerolipids

Mass spectrometry (MS) stands as a cornerstone technology in the field of lipidomics, offering unparalleled sensitivity and specificity for the analysis of complex lipid molecules like 1,3-Distearyl-2-octanoylglycerol.

Isotope Ratio Mass Spectrometry (IRMS) for Breath Carbon Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to measure the relative abundance of stable isotopes, such as carbon-13 (¹³C) and carbon-12 (¹²C), in a given sample. nih.govlabsolution.pl In the context of this compound metabolism, IRMS is employed in ¹³C-breath tests to non-invasively assess the in vivo oxidation of this specific triacylglycerol. nih.gov

The underlying principle involves the administration of this compound that has been artificially enriched with ¹³C at a specific fatty acid position, for instance, the octanoyl moiety. As the body metabolizes this labeled triacylglycerol, the ¹³C-labeled octanoic acid is released and subsequently oxidized, leading to the production of ¹³CO₂. This labeled carbon dioxide is then expelled in the breath.

IRMS instruments, typically magnetic sector mass spectrometers, are capable of precisely measuring the ratio of ¹³CO₂ to ¹²CO₂ in collected breath samples. nih.gov An increase in this ratio over a baseline measurement indicates the rate and extent of the metabolism of the octanoyl portion of the administered this compound. The high precision of IRMS allows for the detection of very small changes in isotopic composition, providing valuable insights into metabolic pathways and rates. nih.gov

| Parameter | Description |

| Analyte | ¹³CO₂ / ¹²CO₂ ratio in exhaled breath |

| Instrumentation | Magnetic sector mass spectrometer |

| Principle | Measures the differential deflection of ions based on their mass-to-charge ratio to determine isotopic abundance. |

| Application | Quantifying the in vivo oxidation rate of ¹³C-labeled substrates like the octanoyl moiety of this compound. |

Non-Dispersive Infrared Spectrometry (NDIRS) in Isotope Analysis

Non-Dispersive Infrared Spectrometry (NDIRS) presents a more accessible and less complex alternative to IRMS for the analysis of ¹³CO₂ in breath samples. nih.gov This technique is based on the principle that different isotopes of a molecule absorb infrared light at slightly different wavelengths.

In an NDIRS instrument, a beam of infrared light is passed through a breath sample. The instrument is equipped with optical filters that specifically select the absorption wavelengths for both ¹²CO₂ and ¹³CO₂. By measuring the amount of light absorbed at each of these wavelengths, the concentration of each isotopic species can be determined, and their ratio calculated.

While generally considered less precise than IRMS, NDIRS has been shown to be a reliable and reproducible method for various ¹³C-breath tests, including those assessing the metabolism of lipids. nih.govnih.gov Its ease of use and lower cost make it a practical tool for clinical and research settings where high-throughput analysis is required.

| Feature | Non-Dispersive Infrared Spectrometry (NDIRS) |

| Principle | Measures the absorption of specific infrared wavelengths by ¹²CO₂ and ¹³CO₂. |

| Advantages | Lower cost, simpler operation, and provides on-line results compared to IRMS. youtube.com |

| Limitations | Generally lower precision and sensitivity compared to IRMS. |

| Use Case | Suitable for clinical diagnostics and routine monitoring of substrate metabolism through breath tests. |

Shotgun Lipidomics for Comprehensive Glycerolipid Profiling

Shotgun lipidomics is a powerful, high-throughput approach for the global analysis of lipids, including triacylglycerols like this compound, directly from a biological extract without prior chromatographic separation. This method relies on the direct infusion of a total lipid extract into a high-resolution mass spectrometer.

The core of shotgun lipidomics lies in the ability of the mass spectrometer to identify and quantify individual lipid species based on their unique mass-to-charge ratios and characteristic fragmentation patterns. creative-proteomics.comnih.gov By employing various scanning techniques, such as precursor ion and neutral loss scans, it is possible to selectively detect specific classes of lipids within a complex mixture. For triacylglycerols, this approach can rapidly provide a profile of all the different molecular species present in a sample.

A key advantage of shotgun lipidomics is its speed, which allows for the rapid profiling of a large number of samples. thermofisher.com However, a limitation is the potential for isobaric overlap, where different lipid species have the same nominal mass. This challenge can be mitigated by using high-resolution mass spectrometers and advanced data analysis software. thermofisher.com

| Step | Description |

| 1. Sample Preparation | Extraction of total lipids from the biological matrix. |

| 2. Direct Infusion | The total lipid extract is directly infused into the mass spectrometer. |

| 3. Mass Analysis | High-resolution mass spectrometry is used to acquire a mass spectrum of all ionized lipids. |

| 4. Data Processing | Specialized software identifies and quantifies individual lipid species based on their mass-to-charge ratio and fragmentation data. |

Tandem Mass Spectrometry Approaches for Glycerolipid Identification

Tandem mass spectrometry (MS/MS or MS²) is an indispensable tool for the structural elucidation of glycerolipids, including the unambiguous identification of this compound. mdpi.com This technique involves multiple stages of mass analysis to determine the composition and arrangement of fatty acids on the glycerol (B35011) backbone.

In a typical tandem MS experiment, the intact this compound molecule is first ionized and then selected in the first mass analyzer based on its specific mass-to-charge ratio. This selected ion is then subjected to collision-induced dissociation (CID), where it is fragmented into smaller, characteristic product ions. The second mass analyzer then separates and detects these product ions.

The fragmentation pattern of a triacylglycerol provides a wealth of structural information. For this compound, the primary fragment ions would correspond to the neutral loss of each of its constituent fatty acids (stearic acid and octanoic acid). The relative abundance of these fragment ions can also provide information about the position of the fatty acids on the glycerol backbone. nih.gov

| Fragmentation Type | Information Gained |

| Neutral Loss of Fatty Acid | Identifies the specific fatty acids present in the triacylglycerol molecule. |

| Diacylglycerol-like Fragments | Provides further confirmation of the fatty acid composition. |

| Relative Abundance of Fragments | Can help to distinguish between positional isomers of the triacylglycerol. |

Chromatographic Separations in Triacylglycerol and Fatty Acid Analysis

Chromatographic techniques are fundamental for the separation of complex lipid mixtures prior to their analysis by mass spectrometry or other detection methods.

High-Performance Liquid Chromatography (HPLC) Methodologies in Lipid Analysis

In the context of analyzing this compound, an RP-HPLC method would typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase for triacylglycerol separation consists of a gradient mixture of acetonitrile and a stronger, less polar solvent like isopropanol or acetone. aocs.orgyoungin.com

This setup allows for the separation of this compound from other triacylglycerols that may be present in a sample. The retention time of the molecule is influenced by its specific combination of two long-chain saturated fatty acids (stearic acid) and one medium-chain saturated fatty acid (octanoic acid). Following separation by HPLC, the eluted fractions can be collected for further analysis or directed into a mass spectrometer for identification and quantification.

| Parameter | Typical Conditions for Triacylglycerol Analysis |

| Stationary Phase | Octadecylsilane (ODS or C18) |

| Mobile Phase | Gradient of Acetonitrile with a modifier such as Isopropanol, Acetone, or Dichloromethane. nih.govnih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Separation Principle | Based on the partition number, which is related to the total carbon number and number of double bonds of the fatty acyl chains. dss.go.th |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids, such as stearic acid and octanoic acid, which are the constituent components of this compound. However, the inherent polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis. nih.gov To overcome this, a crucial sample preparation step known as derivatization is employed. This process converts the polar carboxyl groups of the fatty acids into more volatile, non-polar esters, thereby improving their chromatographic separation and detection. nih.govnih.gov

The most common derivatization approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs). nih.govnih.govresolvemass.ca This process, known as methylation, can be achieved through various methods, including acid-catalyzed or base-catalyzed transmethylation and the use of reagents like boron trifluoride (BF₃) in methanol. nih.govrestek.com The BF₃-methanol method is a preferred technique that involves mild reaction conditions (e.g., 60°C for about an hour) to produce FAMEs. restek.com Another common methylation agent is (trimethylsilyl)diazomethane. nih.gov

An alternative to methylation is silylation, which generates trimethylsilyl (TMS) esters. restek.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.commdpi.com This method is effective not only for the carboxyl group of fatty acids but also for other polar functional groups like hydroxyls. restek.com

Following derivatization, the resulting FAMEs or TMS-esters are introduced into the GC-MS system. They are separated on a capillary column, typically with a non-polar stationary phase, which allows for high-resolution separation based on their boiling points and polarity. resolvemass.ca As the separated compounds elute from the column, they are ionized, fragmented, and detected by the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for precise identification and quantification. resolvemass.ca

| Derivatization Method | Reagent(s) | Derivative Formed | Typical Reaction Conditions | Advantages |

|---|---|---|---|---|

| Methylation (Esterification) | Boron Trifluoride (BF₃) in Methanol | Fatty Acid Methyl Ester (FAME) | 60°C for 60 minutes restek.com | Well-established, produces stable derivatives, extensive libraries for FAMEs exist. nih.govmdpi.com |

| Methylation | (Trimethylsilyl)diazomethane (TMS-DM) | Fatty Acid Methyl Ester (FAME) | Room temperature | Suitable for cis/trans fatty acid determination. nih.gov |

| Silylation | BSTFA or MSTFA with 1% TMCS | Trimethylsilyl (TMS) Ester | 60°C for 60 minutes restek.com | Reacts with multiple functional groups, stable derivatives. restek.commdpi.com |

| Pentafluorobenzyl (PFB) Esterification | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester | Room temperature | High sensitivity with negative chemical ionization (NCI) MS. nih.gov |

Application of Stable Isotope Techniques in Metabolic Tracing

Stable isotope labeling is a powerful technique for investigating the metabolic fate of this compound and its constituent molecules—stearic acid, octanoic acid, and glycerol. mdpi.comresearchgate.net Unlike radioactive isotopes, stable isotopes such as deuterium (²H) and carbon-13 (¹³C) are non-radioactive, making them safe for use in human metabolic studies. mdpi.com This approach, often called stable isotope tracing, allows researchers to track the dynamic processes of absorption, distribution, and metabolic conversion of these compounds in vivo. mdpi.comfrontiersin.org

In a typical study, a precursor molecule is synthesized with one or more stable isotopes. For instance, to trace the metabolic pathways of the stearic acid component, ¹³C-labeled stearic acid (e.g., U-¹³C₁₈-stearic acid) can be administered. ahajournals.orgnih.gov Similarly, the glycerol backbone's fate can be tracked using deuterium-labeled glycerol, such as ²H₅-glycerol. nih.govnih.gov

Once the labeled compound is introduced into a biological system, its journey and transformation into various metabolites can be monitored over time by collecting biological samples like blood and breath. ahajournals.orgnih.gov Analytical techniques, primarily mass spectrometry, are used to detect and quantify the labeled metabolites. researchgate.net The incorporation of the heavy isotope increases the mass of the metabolite, allowing it to be distinguished from its unlabeled, naturally occurring counterparts. embopress.org

Research using these techniques has provided significant insights into lipid metabolism. For example, studies comparing the postprandial metabolism of U-¹³C-stearic acid and U-¹³C-oleic acid have revealed differences in their plasma clearance rates, oxidation, and incorporation into triglyceride and cholesteryl ester fractions. ahajournals.orgnih.govahajournals.org Such studies found that labeled stearic acid could be detected in plasma as labeled palmitic acid (¹³C₁₆:₀), palmitoleic acid (¹³C₁₆:₁), and oleic acid (¹³C₁₈:₁), demonstrating its metabolic conversion pathways. ahajournals.orgnih.gov Similarly, deuterium-labeled glycerol has been used to determine the rate of glycerol appearance in the bloodstream, providing a measure of whole-body lipolysis (the breakdown of fats). nih.govnih.gov

| Stable Isotope Tracer | Precursor Labeled | Metabolic Process Traced | Key Findings from Research |

|---|---|---|---|

| U-¹³C-Stearic Acid | Stearic Acid | Fatty acid oxidation, conversion, and incorporation into complex lipids. ahajournals.orgnih.gov | Lower oxidation rate compared to oleic acid; converted to other fatty acids like palmitic and oleic acid. ahajournals.orgnih.govahajournals.org |

| ²H₅-Glycerol | Glycerol | Glycerol kinetics, whole-body lipolysis, gluconeogenesis. nih.govnih.govnih.gov | Validated as an effective tracer for measuring glycerol flux under both basal and stimulated conditions. nih.gov |

| [1-¹³C]-Oleic Acid | Oleic Acid | Intestinal absorption and oxidation of fatty acids. nih.gov | Demonstrated higher absorption efficiency compared to stearic acid. nih.gov |

| ²H₂O (Heavy Water) | Multiple (via hydrogen incorporation) | De novo lipogenesis (synthesis of new fatty acids). nih.gov | Used to measure the rate of hepatic fatty acid synthesis. nih.gov |

Research Applications and Methodological Considerations Utilizing 1,3 Distearyl 2 Octanoylglycerol

Methodological Development of 13C-Mixed Triglyceride Breath Tests for Pancreatic Lipase (B570770) Activity Assessment

The ¹³C-mixed triglyceride breath test (¹³C-MTGT) has emerged as a significant non-invasive method for evaluating pancreatic exocrine function, specifically the activity of pancreatic lipase. nih.govwikilectures.eu This test is particularly useful for detecting moderate to severe pancreatic exocrine insufficiency (PEI). nih.gov The substrate, 1,3-distearyl-2-octanoylglycerol, is a mixed triglyceride labeled with a stable isotope of carbon, ¹³C, at the octanoyl moiety in the sn-2 position. wikilectures.eueuropeanpancreaticclub.org

The development of the ¹³C-MTGT has been driven by the need for a reliable and less invasive alternative to traditional methods of assessing pancreatic function. nih.gov While it is a valuable tool, the standard test requires a prolonged breath sampling period, often lasting five to six hours, which can be inconvenient for both patients and medical staff. nih.gov Consequently, research has focused on developing abbreviated versions of the test to improve patient comfort and efficiency without compromising diagnostic accuracy. nih.gov Studies have explored shortening the test duration, with some showing good results in reducing the time from six to four hours. nih.gov For instance, one study found that a cut-off value at 150 minutes could provide diagnostic power equivalent to the longer test for excluding PEI in certain patient populations. nih.gov

Principles of Substrate Labeling and ¹³CO₂ Excretion Measurement in Breath Tests

The fundamental principle of the ¹³C-MTGT lies in the targeted labeling of the substrate and the subsequent measurement of its metabolic byproduct in exhaled breath. The substrate, this compound, is specifically designed so that the ¹³C-labeled octanoic acid is positioned at the sn-2 position of the glycerol (B35011) backbone, while the sn-1 and sn-3 positions are occupied by stearic acid. wikilectures.eueuropeanpancreaticclub.org

The process unfolds as follows:

Ingestion and Digestion: The subject consumes a test meal containing the ¹³C-labeled mixed triglyceride. nih.govkibion.com

Absorption and Metabolism: The resulting 2-octanoyl-monoglyceride, containing the ¹³C label, is then absorbed by the intestinal mucosa. Following absorption, it is transported to the liver. europeanpancreaticclub.org

Oxidation: In the liver, the ¹³C-octanoic acid undergoes β-oxidation, a metabolic process that breaks down fatty acids. This oxidation results in the formation of ¹³CO₂. wikilectures.eueuropeanpancreaticclub.org

Excretion: The ¹³CO₂ enters the bloodstream, is transported to the lungs, and is subsequently exhaled. europeanpancreaticclub.org

The amount of ¹³CO₂ in the exhaled breath is measured over time using techniques like isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectrometry (NDIRS). wikilectures.eueuropeanpancreaticclub.org The concentration of ¹³CO₂ is then used to calculate the rate and cumulative amount of ¹³C excretion, which directly correlates with the activity of pancreatic lipase. europeanpancreaticclub.orgresearchgate.net A lower-than-normal excretion of ¹³CO₂ indicates a deficiency in pancreatic lipase activity, characteristic of pancreatic exocrine insufficiency. nih.gov

Methodological Considerations for Endogenous CO₂ Production Rate Measurement in Tracer Studies

In tracer studies utilizing ¹³C-labeled substrates, such as the ¹³C-MTGT, it is essential to account for the body's natural production of carbon dioxide (CO₂). This endogenous CO₂ is produced from the metabolism of unlabeled substrates and contributes to the total CO₂ exhaled. The accurate measurement of the ¹³CO₂ derived from the tracer requires distinguishing it from the background of unlabeled CO₂.

The baseline ¹³C/¹²C ratio in the breath is measured before the administration of the labeled substrate. wikilectures.eu Subsequent measurements during the test show an increase in this ratio as the ¹³C-labeled substrate is metabolized. The difference between the baseline and post-administration ratios, often expressed as delta over baseline (DOB), is used to quantify the amount of tracer-derived ¹³CO₂. researchgate.net

The total CO₂ production rate of the individual (VCO₂) is a critical parameter in calculating the percentage of the administered ¹³C dose recovered in the breath. researchgate.net This rate can be influenced by various factors, including the individual's basal metabolic rate (BMR), which is affected by age and sex, as well as their body surface area (BSA), calculated from height and weight. wikilectures.eu Physical activity during the test can also significantly alter CO₂ production and, consequently, the test results. europeanpancreaticclub.org Therefore, standardized conditions, such as having the patient remain seated throughout the examination, are crucial for obtaining reliable and reproducible results. nih.gov

The calculation for the percentage of dose recovered (PDR) at a given time point incorporates the measured ¹³C enrichment and the total CO₂ production rate. researchgate.net This allows for a standardized assessment of substrate metabolism that accounts for individual variations in endogenous CO₂ production.

Comparative Analysis of Different ¹³C-Labeled Triglyceride Substrates in Research Settings

In the field of pancreatic function testing, various ¹³C-labeled lipid substrates have been investigated to assess fat digestion and absorption. The choice of substrate is critical as its structure influences the kinetics of hydrolysis and the specificity of the test. wikilectures.eu Besides the commonly used 1,3-distearyl-2-[¹³C-octanoyl] glycerol, other triglycerides like triolein (B1671897), trioctanoin, and tripalmitin (B1682551) have been used in research settings. europeanpancreaticclub.org

The ¹³C-mixed triglyceride (¹³C-MTG) substrate offers distinct advantages. The medium-chain fatty acid (octanoic acid) at the sn-2 position is rapidly absorbed and metabolized in the liver, leading to a relatively quick appearance of ¹³CO₂ in the breath. europeanpancreaticclub.org This allows for a shorter test duration compared to substrates with only long-chain fatty acids.

Another substrate that has been explored is cholesteryl-[1-¹³C]octanoate, which is hydrolyzed by pancreatic cholesterol esterase. nih.gov A study comparing this substrate with other tubeless pancreatic function tests found a significant correlation in results. nih.gov However, the ¹³C-MTG remains the most widely used substrate in clinical practice due to its established methodology and practical advantages. europeanpancreaticclub.org

The table below provides a comparative overview of different ¹³C-labeled substrates used in breath tests for pancreatic function.

| Substrate | Target Enzyme | Key Features |

| 1,3-Distearyl-2-[¹³C-octanoyl] glycerol | Pancreatic Lipase | Mixed triglyceride with a medium-chain fatty acid at the sn-2 position, allowing for relatively rapid metabolism and a shorter test duration. europeanpancreaticclub.org |

| ¹³C-Triolein | Pancreatic Lipase | A long-chain triglyceride; its metabolism and the appearance of ¹³CO₂ in the breath are slower compared to mixed triglycerides. |

| Cholesteryl-[1-¹³C]octanoate | Pancreatic Cholesterol Esterase | Assesses the activity of a different pancreatic enzyme involved in fat digestion. nih.gov |

| ¹³C-Hiolein | Pancreatic Lipase | An alternative triglyceride substrate for lipase activity. wikilectures.eu |

Standardization and Reference Values in Research Methodologies

For the ¹³C-MTGT to be a reliable diagnostic tool, standardization of the test procedure and the establishment of clear reference values are paramount. European guidelines have been developed to promote standardization in the performance and interpretation of ¹³C-breath tests, including the ¹³C-MTGT. europeanpancreaticclub.org

The test protocol typically involves the administration of a standardized test meal along with a specific dose of the ¹³C-labeled substrate. nih.govnih.gov Breath samples are then collected at predefined intervals over a period of several hours. nih.govwikilectures.eu The cumulative percentage of the administered ¹³C dose recovered in the breath over a specific period, often 6 hours, is a key diagnostic parameter. kibion.com

Reference values for healthy individuals have been established in various studies. For example, one study reported a normal 6-hour cumulative ¹³C recovery of 32.01 ± 1.78% in young adults and 31.84 ± 1.73% in middle-aged adults, suggesting that age, within this range, does not significantly impact the results. nih.gov Another study cited a normal value of 35.6 ± 2.8%. kibion.com A cut-off value of less than 26.8% after 5 hours has been used to confirm PEI. nih.gov It is strongly recommended that each laboratory establishes its own reference values, as results can be influenced by the specific test setup and the population being tested. kibion.com

The table below summarizes some of the reference values and cut-offs reported in the literature for the ¹³C-MTGT.

| Study Population | Test Duration (hours) | Parameter | Reported Value |

| Young Healthy Adults | 6 | Cumulative ¹³C Recovery | 32.01 ± 1.78% nih.gov |

| Middle-Aged Healthy Adults | 6 | Cumulative ¹³C Recovery | 31.84 ± 1.73% nih.gov |

| Healthy Controls | 6 | Cumulative ¹³C Recovery | 35.6 ± 2.8% kibion.com |

| Patients with PEI | 5 | Cumulative ¹³C Exhalation (Cut-off) | < 26.8% nih.gov |

Investigation of Lipid Metabolism in Experimental Systems

Beyond its clinical application in breath tests, this compound and similar labeled glycerolipids serve as valuable tracers in experimental systems to investigate the intricate pathways of lipid metabolism.

In Vivo Tracer Studies in Animal Models to Elucidate Glycerolipid Catabolism

In vivo tracer studies using animal models are instrumental in unraveling the complex processes of glycerolipid catabolism. By introducing isotopically labeled lipids like ¹³C- or ¹⁴C-labeled triglycerides, researchers can track the metabolic fate of these molecules within a living organism. mdpi.com These studies provide insights into processes such as fatty acid transport, storage, and oxidation. nih.gov

Animal models allow for the investigation of how different physiological and pathological conditions affect lipid metabolism. For instance, studies have examined the impact of diet on hepatic glycerolipid partitioning. mdpi.com In such studies, labeled fatty acids are incorporated into triglycerides, and their distribution into various lipid pools, such as those destined for storage or secretion, is monitored. mdpi.com The oxidation of these labeled fatty acids to CO₂ can also be measured, providing a direct assessment of their catabolism. mdpi.com

These experimental approaches have been crucial in understanding the dynamic nature of lipid metabolism, including the existence of "futile cycles" where triglycerides are continuously broken down and resynthesized. nih.gov While not directly mentioning this compound, the principles of using labeled triglycerides in animal models to study glycerolipid catabolism are well-established and provide the foundational knowledge for interpreting the results of clinical tests like the ¹³C-MTGT.

In Vitro Assays for Lipase Activity and Lipid Digestion Simulation

The structured triglyceride this compound serves as a valuable substrate in biochemical research, particularly in the development and application of in vitro assays designed to measure lipase activity and simulate the complex process of lipid digestion. These assays are crucial for understanding the efficiency and mechanisms of fat breakdown by various lipolytic enzymes.

A widely utilized method for this purpose is the pH-stat in vitro digestion model. researchgate.netgsconlinepress.comgsconlinepress.com This model simulates the conditions of the small intestine, where the bulk of lipid digestion occurs. In this setup, the synthetic triglyceride is emulsified in a temperature-controlled reaction vessel containing a buffered solution with bile salts and phospholipids (B1166683) to mimic intestinal fluid. researchgate.netgsconlinepress.com The digestion process is initiated by the addition of a lipase preparation, most commonly pancreatic lipase, which is a key enzyme in dietary fat digestion. researchgate.net

As the lipase hydrolyzes the ester bonds of this compound, it liberates stearic acid and octanoic acid. The release of these free fatty acids (FFAs) causes a decrease in the pH of the reaction medium. researchgate.net A pH-stat instrument continuously monitors this change and maintains a constant pH by automatically titrating the mixture with an alkaline solution, such as sodium hydroxide (B78521) (NaOH). researchgate.net The volume of titrant added over time is recorded, providing a real-time measure of the rate and extent of fatty acid release. This data allows researchers to calculate the specific activity of the lipase against this defined substrate.

The use of a chemically defined substrate like this compound offers significant advantages over natural fats (e.g., olive oil or tributyrin), which contain a heterogeneous mixture of triglycerides. youtube.com The precise structure of the synthetic triglyceride ensures that the measured activity is a direct reflection of the enzyme's action on known ester linkages, eliminating the variability associated with natural substrates.

Below is a table outlining the typical components and conditions of a pH-stat in vitro digestion assay used to assess lipase activity.

| Component / Parameter | Description / Purpose | Typical Value / Condition |

| Substrate | The lipid being digested. In this case, this compound. | Concentration varies based on experimental design. |

| Enzyme | The lipolytic enzyme being studied, e.g., pancreatic lipase. researchgate.netnih.gov | Activity is tested and standardized before each experiment. nih.gov |

| Bile Salts | Emulsifying agents that mimic the in vivo environment of the small intestine. gsconlinepress.com | e.g., Bile extract or specific bile acids like sodium taurocholate. |

| Phospholipids | Co-emulsifiers that aid in forming mixed micelles, crucial for lipid solubilization. | e.g., Phosphatidylcholine. |

| Buffer | Maintains the initial pH of the system. | e.g., Tris-HCl, phosphate (B84403) buffer. |

| pH | Kept constant at a level optimal for the specific lipase being studied. | Typically pH 7.0 - 9.0 for pancreatic lipase. |

| Temperature | Maintained at physiological temperature. | 37 °C. researchgate.net |

| Titrant | Alkaline solution used to neutralize the released free fatty acids. | Sodium Hydroxide (NaOH) solution of known concentration. |

| Stirring | Ensures proper mixing and emulsification of the reaction components. | Constant, moderate speed. |

Contribution to Understanding Enzyme-Substrate Specificity in Lipid Biochemistry

The defined molecular structure of this compound makes it an exceptional tool for investigating the substrate specificity of lipolytic enzymes, a cornerstone of lipid biochemistry. researchgate.netresearchgate.net Enzyme specificity refers to the ability of an enzyme to select and act upon a specific substrate from a group of similar molecules. avma.org Lipases, in particular, exhibit remarkable specificity based on the position of the fatty acid on the glycerol backbone, known as regiospecificity.

Pancreatic triglyceride lipase (PTL), the primary enzyme for digesting dietary fats, is known to be sn-1,3 regiospecific. avma.orgnih.gov This means it preferentially catalyzes the hydrolysis of the ester bonds at the outer sn-1 and sn-3 positions of the triglyceride molecule, while leaving the bond at the central sn-2 position intact. avma.orgnih.gov

When this compound is used as a substrate for pancreatic lipase, the expected products of hydrolysis are two molecules of stearic acid (from the sn-1 and sn-3 positions) and one molecule of 2-octanoylglycerol (the original sn-2 monoglyceride). The presence of octanoic acid in the free fatty acid pool would be minimal, only appearing if the enzyme exhibits some low-level activity towards the sn-2 position or if acyl migration occurs, where the fatty acid at the sn-2 position shifts to an outer position. nih.gov

In contrast, a non-regiospecific lipase would hydrolyze all three ester bonds, resulting in the release of both stearic acid and octanoic acid into the free fatty acid pool, along with glycerol. By analyzing the composition of the hydrolysis products—specifically the types of free fatty acids and the structure of the remaining acylglycerols—researchers can precisely determine the regiospecificity of the enzyme under investigation. This approach allows for the clear differentiation between sn-1,3 specific lipases, sn-2 specific lipases, and non-specific lipases. nih.govnih.gov

The table below illustrates the expected hydrolysis products when this compound is subjected to lipases with different regiospecificities.

| Lipase Type | Regiospecificity | Primary Hydrolysis Products from this compound |

| Pancreatic Lipase | sn-1,3 specific nih.gov | 2 moles Stearic Acid + 1 mole 2-Octanoylglycerol |

| Candida antarctica Lipase A | sn-2 specific | 1 mole Octanoic Acid + 1,3-Distearoylglycerol |

| Non-specific Lipase | No positional preference | 2 moles Stearic Acid + 1 mole Octanoic Acid + Glycerol |

Emerging Directions in the Application of Synthetic Triglycerides for Biochemical Pathway Elucidation

Synthetic triglycerides, such as this compound, are at the forefront of emerging research aimed at elucidating complex biochemical pathways in lipid metabolism. mdpi.comresearchgate.net Their precisely defined structures allow them to be used as molecular probes to trace the intricate processes of lipid absorption, transport, storage, and utilization within cells and organisms. nih.govnih.govlumenlearning.com

A significant area of application is in the study of metabolic flux—the rate at which metabolites flow through a metabolic pathway. nih.gov By synthesizing triglycerides with fatty acids that are isotopically labeled (e.g., with ¹³C or ²H), researchers can track the fate of these specific fatty acids after digestion and absorption. For instance, using a labeled version of this compound, scientists can follow the distinct metabolic routes of the long-chain saturated fatty acid (stearic acid) and the medium-chain saturated fatty acid (octanoic acid). This can reveal how different types of fatty acids are preferentially channeled towards either immediate energy production (β-oxidation), re-esterification into new triglycerides for storage in lipid droplets, or incorporation into other complex lipids like phospholipids for cell membranes. nih.govnih.gov

These studies are vital for understanding the fundamental cellular processes that regulate energy homeostasis. youtube.comjofem.org For example, tracing the incorporation of fatty acids from synthetic triglycerides into hepatic lipid droplets can provide insights into the mechanisms of triglyceride synthesis and storage in the liver. nih.gov This is particularly relevant for investigating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), which is characterized by excessive triglyceride accumulation in hepatocytes. nih.gov

Furthermore, synthetic triglycerides are instrumental in studying the function of specific enzymes and transport proteins involved in lipid metabolism. By observing how cells process a custom-designed triglyceride, researchers can probe the roles of key proteins like fatty acid transport proteins, acyl-CoA synthetases that "activate" fatty acids for metabolism, and the diacylglycerol acyltransferase (DGAT) enzymes that catalyze the final step of triglyceride synthesis. jofem.org This approach helps to unravel the complex regulatory networks that govern lipid metabolism and how their dysregulation can lead to disease. nih.gov The ability to design and synthesize triglycerides with specific combinations of fatty acids provides a powerful and versatile tool for dissecting these critical biochemical pathways.

Q & A

Basic Research Questions

Q. How is 1,3-Distearyl-2-octanoylglycerol structurally characterized, and what analytical methods are recommended for its identification?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkages and acyl chain positions. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, validates molecular weight (C₄₆H₉₀O₆, ~775.2 g/mol) and isotopic purity (e.g., ¹³C-labeled derivatives) . Gas chromatography (GC) with flame ionization detection quantifies fatty acid composition after saponification. Reference standards with CAS 121043-30-9 should be used for calibration .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard) and lab coats to prevent skin contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

- Storage : Store in sealed containers at 4°C to prevent oxidation. Avoid exposure to light and moisture .

- Spill Management : Mechanically collect solid residues using non-reactive tools (e.g., Teflon scrapers). Avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized to improve yield and regioselectivity?

- Methodology :

- Substrate Ratios : Use a 1:3 molar ratio of octanoic acid to distearin to favor 2-position acylation. Immobilized lipases (e.g., Rhizomucor miehei) enhance reusability .

- Reaction Conditions : Optimize at 60°C in solvent-free systems to reduce side reactions. Monitor conversion via thin-layer chromatography (TLC) with hexane:diethyl ether (85:15) as the mobile phase .

- Data Validation : Compare yields across batch vs. continuous reactors. For instance, Wang et al. (2017) achieved 82% purity in solvent-free systems but noted residual monoacylglycerols as contaminants .

Q. What experimental strategies resolve contradictions in purity assessments of synthetic 1,3-Distearyl-2-olicoylglycerol batches?

- Methodology :

- Multi-Method Validation : Combine HPLC (C18 column, acetonitrile:isopropanol eluent) with differential scanning calorimetry (DSC) to detect polymorphic impurities. For example, discrepancies in melting points (~55–60°C) may indicate stearic acid impurities .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data (e.g., enzyme load vs. purity) to identify outlier conditions. Contradictions in lipid bilayer stability studies may arise from unaccounted oxidation products .

Q. How does 1,3-Distearyl-2-ocylglycerol influence lipid bilayer dynamics in drug delivery systems?

- Methodology :

- Membrane Fluidity Assays : Use fluorescence anisotropy with DPH probes to quantify bilayer rigidity. At 10 mol% incorporation, the compound reduces fluidity by 30% compared to unsaturated analogs, enhancing membrane stability .

- Small-Angle X-ray Scattering (SAXS) : Characterize lamellar phase spacing changes. DSPG-NA (a structural analog) showed increased d-spacing (from 4.8 nm to 5.2 nm) at physiological pH, suggesting improved cargo encapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.